N-1,3-thiazol-2-yl-2-[(2-thienylacetyl)amino]benzamide
Description
Thiazol-2-yl benzamide derivatives exhibit a wide range of biological and chemical properties, making them a significant focus of research within the field of medicinal and organic chemistry. They have been explored for various applications, including their gelation behavior and potential as pharmacologically active compounds.
Synthesis Analysis
The synthesis of N-(thiazol-2-yl) benzamide derivatives involves the formation of amides that display gelation behavior, driven by multiple non-covalent interactions such as π-π interactions and S⋯O interactions. The synthesis process is typically characterized by reacting benzoyl isothiocyanate with amines or other thiazole-containing compounds in suitable solvents (Yadav & Ballabh, 2020).
Molecular Structure Analysis
The molecular structure of thiazol-2-yl benzamide derivatives is crucial for their gelation behavior and biological activity. Single crystal X-ray studies have revealed structures featuring helical assemblies and hydrogen-bonded networks, which are instrumental in their gelation properties and biological activities (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Thiazol-2-yl benzamide derivatives participate in a variety of chemical reactions, including reactions with metal ions to form complexes. These complexes have been analyzed for their structure, demonstrating diverse coordination modes and biological activities, such as antimicrobial and anticancer properties (Al-Farraj & Fetoh, 2023).
Physical Properties Analysis
The physical properties of thiazol-2-yl benzamide derivatives, including solubility and gelation behavior, are influenced by their molecular structure. Gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC) has been reported, highlighting their potential as supramolecular gelators (Yadav & Ballabh, 2020).
Chemical Properties Analysis
The chemical properties of thiazol-2-yl benzamide derivatives are largely defined by their reactivity towards other chemicals, including acids, bases, and metal ions. These reactions can lead to the formation of complexes with potential biological activities, including antioxidant, anticancer, and antimicrobial properties (Al-Farraj & Fetoh, 2023).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(10-11-4-3-8-22-11)18-13-6-2-1-5-12(13)15(21)19-16-17-7-9-23-16/h1-9H,10H2,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNXHZBCYUKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-[(thiophen-2-ylacetyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.